N-Me-Phe-otbu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-phenylalanine tert-butyl ester, commonly referred to as N-Me-Phe-otbu, is a derivative of the amino acid phenylalanine. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-phenylalanine tert-butyl ester typically involves the protection of the amino group of phenylalanine followed by methylation and esterification. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then methylated using methyl iodide in the presence of a base such as sodium hydride. Finally, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield N-Methyl-L-phenylalanine tert-butyl ester .
Industrial Production Methods
Industrial production of N-Methyl-L-phenylalanine tert-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-phenylalanine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: N-Methyl-L-phenylalanine alcohol.
Substitution: Various N-substituted phenylalanine derivatives.
Scientific Research Applications
N-Methyl-L-phenylalanine tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of N-Methyl-L-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methylation of the amino group can affect the hydrogen bonding and overall conformation of peptides, thereby altering their biological activity. The tert-butyl ester group provides steric protection, preventing unwanted side reactions during peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-tyrosine tert-butyl ester: Similar in structure but with a hydroxyl group on the phenyl ring.
N-Methyl-L-tryptophan tert-butyl ester: Contains an indole ring instead of a phenyl ring.
N-Methyl-L-leucine tert-butyl ester: Lacks the aromatic ring, having an aliphatic side chain instead.
Uniqueness
N-Methyl-L-phenylalanine tert-butyl ester is unique due to its combination of a methylated amino group and a protected carboxyl group, which makes it particularly useful in peptide synthesis. Its aromatic phenyl ring also contributes to its distinct chemical properties and reactivity compared to other amino acid derivatives .
Properties
IUPAC Name |
tert-butyl 2-(methylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.